N,N',1-Trimethylboranediamine
Description
Amine-borane complexes are a class of compounds formed by the coordination of borane (BH₃) with amines. These adducts are widely used in organic synthesis, hydrogen storage, and materials science due to their stability and reducing properties.
Properties
CAS No. |
18029-12-4 |
|---|---|
Molecular Formula |
C3H11BN2 |
Molecular Weight |
85.95 g/mol |
IUPAC Name |
N-[methyl(methylamino)boranyl]methanamine |
InChI |
InChI=1S/C3H11BN2/c1-4(5-2)6-3/h5-6H,1-3H3 |
InChI Key |
PKAVMDKPWRYDIL-UHFFFAOYSA-N |
Canonical SMILES |
B(C)(NC)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(monomethylamino)methylborane typically involves the reaction of boron trihalides with monomethylamine. One common method is the reaction of boron trichloride with monomethylamine in an inert solvent such as tetrahydrofuran. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trihalide. The general reaction can be represented as follows: [ \text{BCl}_3 + 2 \text{CH}_3\text{NH}_2 \rightarrow \text{(CH}_3\text{NH})_2\text{BCH}_3 + 3 \text{HCl} ]
Industrial Production Methods: Industrial production of bis(monomethylamino)methylborane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Types of Reactions:
Oxidation: Bis(monomethylamino)methylborane can undergo oxidation reactions to form boron-oxygen compounds. Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reduction reactions can convert bis(monomethylamino)methylborane to boron-hydrogen compounds. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The compound can participate in substitution reactions where the monomethylamino groups are replaced by other functional groups. For example, reaction with halogens can lead to the formation of boron-halogen compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as diethyl ether.
Substitution: Halogens (e.g., chlorine, bromine); reactions are conducted under controlled temperatures to prevent side reactions.
Major Products Formed:
Oxidation: Boron-oxygen compounds such as boronic acids.
Reduction: Boron-hydrogen compounds such as boranes.
Substitution: Boron-halogen compounds such as boron trihalides.
Scientific Research Applications
Bis(monomethylamino)methylborane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds. It is also employed in the preparation of boron-containing polymers and materials.
Biology: The compound is studied for its potential use in boron neutron capture therapy (BNCT), a cancer treatment method that targets cancer cells with boron-containing compounds.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for boron-based pharmaceuticals.
Industry: It is utilized in the production of advanced materials, including boron-doped semiconductors and high-performance ceramics.
Mechanism of Action
The mechanism of action of bis(monomethylamino)methylborane involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, accepting electron pairs from Lewis bases. This property allows it to participate in a wide range of chemical reactions, including coordination with transition metals and formation of boron-nitrogen bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Structural and Molecular Properties
The following table summarizes key molecular properties of three amine-borane complexes:
Key Observations:
- Trimethylamine-borane exhibits the highest molecular weight due to its three methyl groups, enhancing steric protection of the boron center .
- Dimethylamine-borane has a lower molecular weight and reduced steric hindrance, making it more reactive in reduction reactions .
- N,N-Dimethylboranamine features a direct boron-nitrogen bond rather than a dative bond, leading to distinct electronic properties .
Stability and Reactivity
- Trimethylamine-borane: Known for its thermal stability (decomposition temperature >100°C) and slow hydrogen release, making it suitable for controlled reducing applications .
- Dimethylamine-borane : Less stable than its trimethyl counterpart, with faster hydrogen release under mild conditions. This reactivity is advantageous in catalytic hydrogenation .
- N,N-Dimethylboranamine : The absence of a dative bond results in lower thermal stability but higher electrophilicity at the boron center, enabling unique reaction pathways (e.g., polymerization initiators) .
Physical Properties
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